molecular formula C17H16N4O4 B2777183 2-(benzyloxy)-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 2034418-15-8

2-(benzyloxy)-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No. B2777183
CAS RN: 2034418-15-8
M. Wt: 340.339
InChI Key: ZHXNUCHECVEYSM-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups including a benzyloxy group, an acetamide group, a dihydropyridinyl group, and an oxadiazolyl group. These groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple heterocyclic rings. The dihydropyridine and oxadiazole rings, in particular, would contribute to the compound’s aromaticity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in reactions such as nucleophilic substitutions or redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the benzyloxy and acetamide groups could potentially increase the compound’s solubility in polar solvents .

Scientific Research Applications

Photochemical Cleavage and Catalytic Reduction

The photochemical cleavage of the N-O bond in 1,2,4-oxadiazolines, a structural motif related to the query compound, has been studied under mild conditions. This process leads to the formation of acetamidines, highlighting the chemical reactivity of oxadiazoline derivatives under light exposure and catalytic conditions. The study provides a foundational understanding of the chemical behavior of oxadiazolines, which could be relevant to the research and development of new compounds with similar structural features (G. Srimannarayana et al., 1970).

Synthesis of Pyridin-2(1H)-ones

Research into the intramolecular cyclization of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides led to the formation of pyridin-2(1H)-ones. This study sheds light on the synthetic versatility of acetamide derivatives and their potential for creating heterocyclic compounds with significant chemical and biological properties (O. A. Savchenko et al., 2020).

Corrosion Inhibition

Derivatives of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide, through their synthesis and evaluation, have been identified as effective corrosion inhibitors. This application demonstrates the potential industrial significance of acetamide derivatives in protecting metals against corrosion, thereby extending the utility of these compounds beyond purely biological contexts (A. Yıldırım & M. Çetin, 2008).

NMR Study of Oxadiazole Derivatives

An NMR study of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety has been conducted to elucidate its chemical structure and properties. This research underscores the importance of advanced spectroscopic techniques in understanding the molecular structure of complex organic compounds, which is crucial for their further application in various scientific domains (Li Ying-jun, 2012).

Antimicrobial Activity of Oxadiazole Derivatives

The synthesis and evaluation of acetamide derivatives as antibacterial agents have been explored, highlighting the potential of these compounds in addressing microbial resistance. Such studies are critical for the development of new antimicrobial agents, contributing to the field of medicinal chemistry and pharmaceutical sciences (K. Ramalingam et al., 2019).

properties

IUPAC Name

N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylmethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c22-14-8-13(6-7-18-14)17-20-16(25-21-17)9-19-15(23)11-24-10-12-4-2-1-3-5-12/h1-8H,9-11H2,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXNUCHECVEYSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(=O)NCC2=NC(=NO2)C3=CC(=O)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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